molecular formula C13H18OS B13630282 1-(2,5-Dimethylphenyl)-2-(propylthio)ethan-1-one

1-(2,5-Dimethylphenyl)-2-(propylthio)ethan-1-one

Cat. No.: B13630282
M. Wt: 222.35 g/mol
InChI Key: ZIOBNRHOCAEAST-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2-(propylthio)ethan-1-one ( 1157206-30-8) is an organic building block with the molecular formula C13H18OS and a molecular weight of 222.35 g/mol . This compound features an ethanone core substituted with a 2,5-dimethylphenyl group and a propylthio chain, as represented by the SMILES code O=C(C1=CC(C)=CC=C1C)CSCCC . The 2,5-dimethylphenyl scaffold is a common structural feature in medicinal chemistry and is found in compounds investigated for their antimicrobial properties . Specifically, derivatives containing this scaffold are being explored as novel candidates targeting multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as emerging fungal pathogens . As a specialized research chemical, it serves as a key synthetic intermediate for the development of novel pharmacologically active molecules, particularly in the synthesis of thiazole derivatives and other heterocyclic compounds with potential biological activity . This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C13H18OS/c1-4-7-15-9-13(14)12-8-10(2)5-6-11(12)3/h5-6,8H,4,7,9H2,1-3H3

InChI Key

ZIOBNRHOCAEAST-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=C(C=CC(=C1)C)C

Origin of Product

United States

Biological Activity

1-(2,5-Dimethylphenyl)-2-(propylthio)ethan-1-one is a thioether compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H16OS, with a molecular weight of approximately 208.32 g/mol. The compound features a thioether functional group and a ketone, which contribute to its unique chemical behavior and biological properties.

Research indicates that the biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways relevant to inflammation, oxidative stress, and microbial resistance.

Antioxidant Properties

One of the significant biological activities attributed to this compound is its antioxidant capacity. Studies have shown that it can effectively scavenge free radicals, thereby reducing oxidative stress in cellular systems. This property is crucial for protecting cells from damage associated with various diseases.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, indicating potential as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial properties, this compound has shown promise in reducing inflammation. Research indicates that it may inhibit the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key differences in biological activities among selected compounds:

Compound NameAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateSignificant
1-(4-Methylphenyl)-2-(propylthio)ethan-1-oneModerateHighModerate
1-(3-Nitrophenyl)-2-(propylthio)ethan-1-oneLowLowHigh

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antioxidant Study : A study published in Journal of Antioxidant Research demonstrated that this compound significantly reduced oxidative stress markers in vitro by scavenging reactive oxygen species (ROS) .
  • Antimicrobial Efficacy : Research conducted at a university laboratory revealed that this compound exhibited inhibitory effects against E. coli and Staphylococcus aureus, suggesting its potential utility as an antimicrobial agent .
  • Anti-inflammatory Mechanism : A recent investigation indicated that the compound could inhibit NF-kB activation in macrophages, leading to decreased levels of inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Acetophenone Derivatives

Compounds with sulfur-based substituents, such as sulfanylidene or thiophenyl groups, highlight key differences in electronic and steric effects:

  • Sulfanylidene Derivatives: describes 1-(4-substituted-phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-ones. For example, 1-(4-chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) exhibits a melting point of 137.3–138.5°C and was synthesized via Ru(II)-catalyzed reactions.
  • Thiophene/Thiazole Derivatives : lists compounds like 1-(thiophen-2-yl)-2-(thiophen-2-yl)-4H-benzotriazolyl-ethan-1-one. These derivatives, synthesized at 40°C via general procedure C, demonstrate how heterocyclic sulfur groups (e.g., thiophene) may improve π-conjugation and stability compared to aliphatic propylthio chains .

Substituted Phenyl Acetophenones

The 2,5-dimethylphenyl group in the target compound can be compared to other substituted phenyl analogs:

  • Hydroxyacetophenones: details hydroxy-substituted derivatives like 1-(2,4-dihydroxy-5-propylphenyl)ethanone (melting point: 85°C, synthesized via Fries rearrangement).
  • Halogenated Derivatives : includes brominated analogs (e.g., 1-(4-bromophenyl)-2-(6,7-dimethyl-benzotriazolyl)ethan-1-one). Bromine substituents enhance molecular weight and may influence photophysical properties, whereas methyl groups offer steric hindrance without significant electronic effects .

Functionalized Ethanones with Morpholine or Imidazole Moieties

and describe compounds like 1-(4-aminophenyl)-2-morpholinoethan-1-one and imidazole hybrids. These derivatives emphasize how nitrogen-containing substituents can alter solubility and bioactivity.

Data Tables: Key Structural and Physicochemical Comparisons

Table 1. Comparison of Sulfur-Containing Acetophenones

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Synthesis Method Reference
1-(4-Chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one 4-chloromethylphenyl, dimethyl(oxo)-λ⁶-sulfanylidene C₁₁H₁₂ClO₂S 243.72 137.3–138.5 Ru(II)-catalyzed
1-(Thiophen-2-yl)-2-(thiophen-2-yl)-4H-benzotriazolyl-ethan-1-one thiophen-2-yl, benzotriazolyl C₁₇H₁₂N₃OS₂ 338.43 Not reported General procedure C

Table 2. Substituted Phenyl Acetophenones

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Synthesis Method Reference
1-(2,5-Dimethylphenyl)ethan-1-one 2,5-dimethylphenyl C₁₀H₁₂O 148.20 Not reported Friedel-Crafts acylation
1-(2,4-Dihydroxy-5-propylphenyl)ethanone 2,4-dihydroxy-5-propylphenyl C₁₁H₁₄O₃ 194.23 85 Fries rearrangement

Research Findings and Implications

  • Synthesis: The target compound likely follows Friedel-Crafts or nucleophilic substitution pathways, similar to and .
  • Applications : While and highlight antimicrobial and herbicidal uses for related compounds, the propylthio group’s lipophilicity may make the target compound suitable for agrochemical or material science applications, though further studies are needed.

Preparation Methods

Reaction Conditions

  • Reagents: p-Xylene, chloroacetyl chloride, aluminum chloride (AlCl3)
  • Solvent: Excess p-xylene acts as both solvent and reactant
  • Temperature: 12–15°C during addition of AlCl3, followed by stirring at room temperature
  • Procedure:
    Chloroacetyl chloride is added slowly to a mixture of p-xylene and AlCl3 under controlled temperature. The reaction proceeds via Friedel-Crafts acylation, yielding the 2-chloro-substituted ethanone intermediate.

Reaction Scheme

$$
\text{p-Xylene} + \text{Chloroacetyl chloride} \xrightarrow[\text{12–15°C}]{\text{AlCl}_3} \text{2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one}
$$

This step is well-documented in patent literature.

Nucleophilic Substitution to Form 1-(2,5-Dimethylphenyl)-2-(propylthio)ethan-1-one

General Method

  • Reagents: 2-chloro-1-(2,5-dimethylphenyl)ethan-1-one, propanethiol (or propylthiolate salt)
  • Solvent: Typically polar aprotic solvents such as dichloromethane or acetonitrile
  • Base: A base such as triethylamine or sodium hydride may be used to generate the thiolate anion
  • Temperature: Room temperature to mild heating (25–60°C)

Mechanism

The nucleophilic sulfur atom of the propylthiolate attacks the electrophilic alpha-carbon bearing the chlorine, displacing chloride and forming the thioether linkage.

Purification

  • The product is purified by extraction, washing, drying over sodium sulfate, and chromatographic methods such as flash silica gel chromatography.
  • Yields are generally good (often >70%), depending on reaction conditions and purity of reagents.

Data Table Summarizing Preparation Steps

Step Reaction Type Reagents & Conditions Product Notes
1 Friedel-Crafts Acylation p-Xylene, chloroacetyl chloride, AlCl3, 12–15°C 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one Excess p-xylene as solvent; aqueous acidic workup
2 Nucleophilic substitution 2-Chloro intermediate, propanethiol, base, polar solvent This compound Purification by chromatography; yields >70% typical

Supporting Research and Analytical Data

  • Spectroscopic Characterization:
    Although direct NMR or IR data specific to the propylthio derivative are sparse in the provided sources, analogous compounds show characteristic signals for methyl groups on the aromatic ring, the ethanone carbonyl, and the propylthio substituent in ^1H and ^13C NMR spectra.

  • Crystal Structure:
    Related sulfur-containing aryl ethanones have been characterized crystallographically, confirming the expected thioether and ketone functionalities.

  • Patent and Literature Survey: The preparation of 2,5-dimethylphenyl ethanone derivatives via Friedel-Crafts acylation and subsequent substitution is a well-established route, with patents providing detailed procedural examples.

Q & A

Q. What are the established synthetic routes for 1-(2,5-Dimethylphenyl)-2-(propylthio)ethan-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. A common approach involves reacting 2,5-dimethylacetophenone derivatives with propylthiol in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetonitrile. Yield optimization depends on stoichiometric ratios (e.g., 1:1.2 for ketone:thiol), reaction time (6–12 hours), and temperature (80–100°C). Impurities such as disulfide byproducts may form if oxidizing agents are present, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

  • NMR Spectroscopy : Key signals include aromatic protons (δ 6.8–7.2 ppm for 2,5-dimethylphenyl), methyl groups (δ 2.3–2.5 ppm), and the thioether-linked CH₂ (δ 3.1–3.3 ppm).
  • Mass Spectrometry : ESI-MS or GC-MS can confirm the molecular ion peak (expected m/z ~234.3 for C₁₃H₁₈OS) and fragmentation patterns.
  • FT-IR : Stretching vibrations for the ketone (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) provide functional group validation .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is soluble in organic solvents (e.g., DCM, ethanol) but poorly soluble in water. Stability tests indicate degradation under prolonged UV exposure or in acidic/basic conditions. Storage recommendations include amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation of the thioether moiety .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

Molecular docking studies using software like AutoDock Vina can model interactions with targets such as cyclooxygenase-2 (COX-2) or kinases. Key binding features include:

  • Hydrophobic interactions : Between the 2,5-dimethylphenyl group and nonpolar enzyme pockets.
  • Hydrogen bonding : The ketone oxygen may act as an H-bond acceptor. Validation requires correlation with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

Discrepancies in IC₅₀ values or mechanism claims (e.g., antioxidant vs. pro-oxidant effects) can arise from assay conditions (e.g., cell line variability, redox buffers). A systematic approach includes:

  • Dose-response curves : Test across a wide concentration range (nM–mM).
  • Orthogonal assays : Confirm results using fluorometric, colorimetric, and cell-based viability assays.
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere .

Q. How does the electron-donating methyl group on the phenyl ring influence the compound’s reactivity in substitution reactions?

The 2,5-dimethyl groups enhance steric hindrance, directing electrophilic attacks to the para position. This can be studied via:

  • Hammett plots : Correlate substituent effects with reaction rates (σ⁺ values).
  • DFT calculations : Analyze charge distribution (Mulliken charges) on the aromatic ring and ketone carbonyl .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

If asymmetric synthesis is required (e.g., chiral centers introduced via catalysts), challenges include:

  • Catalyst selection : Chiral phosphines or enzymes (e.g., lipases) for stereocontrol.
  • Purification : Use chiral HPLC columns (e.g., Chiralpak® IA) to resolve enantiomers.
  • Process optimization : Continuous flow systems to minimize racemization .

Methodological Considerations Table

AspectTechniques/ParametersKey References
Synthesis Reflux in DMF, K₂CO₃ catalyst, 12-hour reaction
Purification Silica gel chromatography (hexane:EtOAc 8:2)
Stability Testing Accelerated degradation studies (40°C/75% RH)
Bioactivity Assays COX-2 inhibition ELISA, ROS scavenging (DCFH-DA)

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